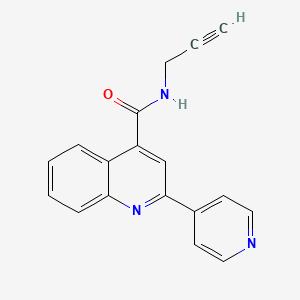
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPQ is a synthetic compound that was first synthesized in the early 2000s. It belongs to a class of compounds called quinolines, which are known for their diverse biological activities. PPQ has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of PPQ is not fully understood. However, it is believed to interact with a variety of proteins, including enzymes and receptors. PPQ has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PPQ has also been found to interact with a variety of receptors, including the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and physiological effects:
PPQ has been found to have a number of biochemical and physiological effects. In neuroscience, PPQ has been shown to enhance cognitive function and to have neuroprotective effects. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
実験室実験の利点と制限
PPQ has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of purity. PPQ is also stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on biological systems. However, PPQ also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, PPQ can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on PPQ. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. PPQ has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. PPQ has been found to have anti-cancer properties, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Finally, PPQ could also be useful in the study of various biochemical pathways and cellular processes, as it has been shown to interact with a variety of proteins.
合成法
PPQ can be synthesized using a variety of methods. One common method involves the reaction of 2-aminopyridine with propargyl bromide, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then deprotected to yield PPQ.
科学的研究の応用
PPQ has been found to exhibit promising properties that could be useful in a variety of fields. In neuroscience, PPQ has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
特性
IUPAC Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h1,3-8,10-12H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRBXFOMSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

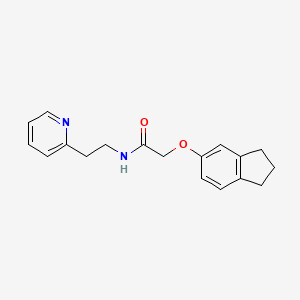


![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
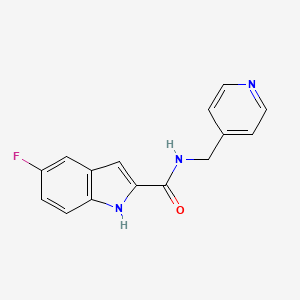
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
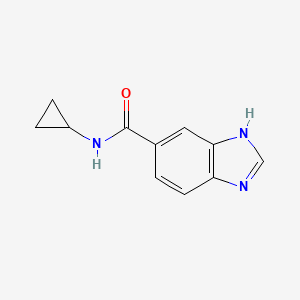
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
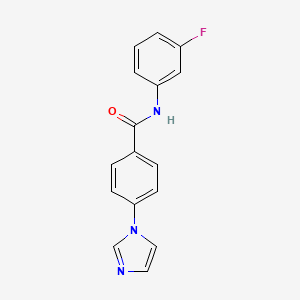
![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)